molecular formula C8H17NO2 B1278425 Ethyl 2-(butylamino)acetate CAS No. 3182-83-0

Ethyl 2-(butylamino)acetate

Cat. No.: B1278425
CAS No.: 3182-83-0
M. Wt: 159.23 g/mol
InChI Key: OJFGRDHUZSJJPB-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)acetate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is an ester derivative, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group and a butylamino group attached to the alpha carbon of the acetate moiety. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Ethyl 2-(butylamino)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like toluene at room temperature . The general reaction scheme is as follows:

Ethyl bromoacetate+ButylamineEthyl 2-(butylamino)acetate+HBr\text{Ethyl bromoacetate} + \text{Butylamine} \rightarrow \text{this compound} + \text{HBr} Ethyl bromoacetate+Butylamine→Ethyl 2-(butylamino)acetate+HBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(butylamino)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form butylamine and ethyl acetate.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(butylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2-(butylamino)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-(butylamino)acetate can be compared to other esters and amines. Similar compounds include:

    Ethyl acetate: A simple ester used as a solvent.

    Butylamine: An amine used in organic synthesis.

    Methyl butyrate: Another ester with similar properties but different applications

This compound is unique due to the combination of its ester and amine functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-(butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFGRDHUZSJJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442346
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-83-0
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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